N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine

Description

Structural Characterization of N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine

Molecular Architecture and Isomeric Considerations

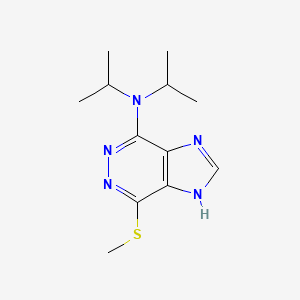

The compound’s molecular framework centers on a fused imidazo[4,5-d]pyridazine ring system, a bicyclic structure comprising a five-membered imidazole ring fused to a pyridazine ring at positions 4 and 5 (Figure 1). The IUPAC name, 4-methylsulfanyl-N,N-di(propan-2-yl)-3H-imidazo[4,5-d]pyridazin-7-amine , explicitly defines its substitution pattern:

- A methylthio (-SMe) group at position 7 of the pyridazine ring.

- A diisopropylamine group at position 4 of the imidazole ring.

The SMILES notation (CC(C)N(C1=NN=C(C2=C1N=CN2)SC)C(C)C) confirms connectivity, highlighting the isopropyl groups attached to the amine nitrogen and the methylthio substituent on the pyridazine moiety. The InChIKey (VWWXNIROLRUVKC-UHFFFAOYSA-N) provides a unique identifier for computational referencing.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉N₅S | |

| Molecular Weight | 265.38 g/mol | |

| CAS Registry Number | 3438-75-3 | |

| IUPAC Name | 4-methylsulfanyl-N,N-di(propan-2-yl)-3H-imidazo[4,5-d]pyridazin-7-amine |

Isomeric Considerations :

- Tautomerism : The imidazole ring permits tautomerism, with the 1H-tautomer specified in the name. Proton shifts between N1 and N3 could yield alternative tautomers, though the 1H form dominates in the solid state.

- Stereochemistry : The diisopropyl groups introduce chirality at the amine center. However, the PubChem entry does not specify enantiomeric resolution, suggesting the compound is synthesized as a racemic mixture or retains planar symmetry.

Crystallographic Analysis and Conformational Studies

While crystallographic data for this compound remains unpublished, the 3D conformational model (PubChem CID 5356675) reveals key structural insights:

- Planarity : The imidazo[4,5-d]pyridazine core adopts near-planar geometry, facilitating π-π stacking interactions in condensed phases.

- Diisopropylamine Orientation : The isopropyl groups project orthogonally from the ring plane, minimizing steric clash with the methylthio group.

- Methylthio Group : The -SMe substituent lies coplanar with the pyridazine ring, optimizing conjugation with the π-system.

Conformational Flexibility:

- N,N-Diisopropyl Rotation : The C-N bond linking the amine to the heterocycle permits rotation, though steric hindrance from the isopropyl groups likely restricts free movement, favoring a single dominant conformation.

- Hydrogen Bonding : The amine hydrogen may participate in weak intermolecular hydrogen bonds with sulfur or nitrogen atoms in adjacent molecules, influencing packing efficiency.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H NMR signals (Table 2) derive from the compound’s topology:

- Isopropyl Groups : Two sets of doublet-of-septets at

Properties

CAS No. |

3438-75-3 |

|---|---|

Molecular Formula |

C12H19N5S |

Molecular Weight |

265.38 g/mol |

IUPAC Name |

4-methylsulfanyl-N,N-di(propan-2-yl)-3H-imidazo[4,5-d]pyridazin-7-amine |

InChI |

InChI=1S/C12H19N5S/c1-7(2)17(8(3)4)11-9-10(14-6-13-9)12(18-5)16-15-11/h6-8H,1-5H3,(H,13,14) |

InChI Key |

VWWXNIROLRUVKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C1=NN=C(C2=C1N=CN2)SC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Imidazo(4,5-d)pyridazine Core

The fused heterocyclic core is generally synthesized via cyclization reactions involving appropriately substituted pyridazine precursors. Literature on related pyridazine and imidazo derivatives suggests:

- Starting from halogenated pyridazine derivatives, nucleophilic substitution with nitrogen-containing nucleophiles can form the imidazo ring fused to the pyridazine.

- Intramolecular cyclization under heating conditions (e.g., 110–140 °C) with formamide or related reagents can facilitate ring closure to form the imidazo-pyridazine system.

Introduction of the Methylthio Group at the 7-Position

- The methylthio substituent is introduced via nucleophilic substitution or thiolation reactions on a halogenated intermediate.

- For example, treatment of a 7-chloro or 7-bromo imidazo-pyridazine intermediate with sodium methylthiolate or methylthiol under basic conditions can yield the 7-(methylthio) derivative.

Installation of the N,N-Diisopropylamine Group at the 4-Position

- The 4-position amine is introduced by nucleophilic aromatic substitution of a 4-chloro or 4-bromo precursor with diisopropylamine.

- This reaction is typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium bicarbonate to facilitate substitution.

- Reaction conditions often involve heating (60–80 °C) for extended periods (24–72 hours) to ensure complete substitution.

Representative Synthetic Procedure (Literature-Based)

Purification and Characterization

- The crude product is typically purified by flash chromatography using ethyl acetate/hexane mixtures or recrystallization from suitable solvents.

- Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and elemental analysis to confirm structure and purity.

Research Findings and Optimization Notes

- The choice of halogen (Cl vs. Br) at the 4- and 7-positions affects the reactivity and selectivity of substitution reactions.

- Use of anhydrous conditions and inert atmosphere improves yields by minimizing side reactions.

- Extended reaction times and elevated temperatures are often necessary for complete substitution with bulky amines like diisopropylamine.

- Flash chromatography is effective for isolating the target compound from side products and unreacted starting materials.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine can undergo various chemical reactions, including:

Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

Reduction: Reduction of the imidazo[4,5-d]pyridazine core.

Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine has demonstrated potential in various therapeutic areas:

- Anti-inflammatory Activity : Research indicates that compounds similar to this imidazo derivative may modulate inflammatory pathways, particularly through the inhibition of tumor necrosis factor-alpha (TNFα) activity. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Properties : The compound's structure allows it to interact with biological targets, potentially leading to antimicrobial activity. Similar imidazole derivatives have been explored for their effectiveness against a range of pathogens.

- Cancer Research : Due to its ability to influence cellular signaling pathways, this compound may be investigated as a candidate for cancer therapies, particularly in targeting specific tumor types that rely on aberrant signaling pathways .

Other Scientific Applications

Beyond medicinal chemistry, this compound can serve as a valuable intermediate in the synthesis of various chemical entities:

- Chemical Intermediates : It is useful in producing other heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The flexibility of its structure allows for modifications that can yield diverse derivatives for further applications .

Case Study 1: Anti-inflammatory Research

A study focused on the development of imidazole derivatives showed that modifications similar to those found in this compound resulted in significant inhibition of TNFα production in vitro. This indicates its potential as a lead compound for developing new anti-inflammatory drugs.

Case Study 2: Synthesis of Antimicrobial Agents

Research has demonstrated that compounds derived from this compound exhibited antimicrobial activity against Gram-positive bacteria. The structure's ability to form stable interactions with bacterial enzymes makes it a candidate for further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N-Diisopropyl-7-(methylthio)-1H-imidazo[4,5-d]pyridazin-4-amine and its analogs:

Key Observations:

N,N-Diisopropyl substitution at position 4 introduces steric bulk, which could influence binding affinity in kinase targets compared to simpler -NH₂ or -CH₃ groups in analogs .

Biological Relevance: Imidazo[4,5-d]pyridazine derivatives are associated with kinase inhibition (e.g., JAK2, EGFR) due to their ATP-mimetic core . The target compound’s substituents align with pharmacophores seen in kinase inhibitors.

Analytical Characterization :

- Structural elucidation of analogs relies on NMR (¹H, ¹³C) and mass spectrometry (e.g., [M+H]+ peaks), as demonstrated for gliotoxin derivatives and heveadride . Similar methods would apply to the target compound.

Research Findings and Limitations

- Synthetic Accessibility : Broadpharm’s catalog lists BP-22004 (7-chloro analog) as a commercial intermediate, indicating feasible synthetic routes for imidazo[4,5-d]pyridazines .

- Ecological Detection : Mass spectra of imidazo[4,5-d]pyridazin-4-amine in marine phytoplankton cultures suggest natural production pathways, though its ecological role is unclear .

- Data Gaps : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence. Conclusions are extrapolated from structural analogs, necessitating further experimental validation.

Biological Activity

N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine, a compound with the molecular formula C12H19N5S and CAS number 3438-75-3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antiproliferative, antibacterial, and antiviral activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique imidazo(4,5-d)pyridazine core with a diisopropylamino group and a methylthio substituent. Its structural representation can be summarized as follows:

- Molecular Formula : C12H19N5S

- SMILES : c1(c2c([nH]cn2)c(nn1)SC)N(C(C)C)C(C)C

- InChI : VWWXNIROLRUVKC-UHFFFAOYSA-N

1. Antiproliferative Activity

Recent studies have demonstrated that imidazopyridine derivatives exhibit significant antiproliferative effects against various human cancer cell lines. This compound was evaluated for its ability to inhibit cancer cell proliferation.

Case Study: Antiproliferative Effects

A study assessed the compound's efficacy on several cancer cell lines, including:

- LN-229 (glioblastoma)

- HCT-116 (colorectal carcinoma)

- NCI-H460 (lung carcinoma)

The results indicated that this compound exhibited an IC50 in the low micromolar range across these cell lines, suggesting potent antiproliferative activity (Table 1).

| Cell Line | IC50 (µM) |

|---|---|

| LN-229 | 0.5 |

| HCT-116 | 0.7 |

| NCI-H460 | 0.6 |

2. Antibacterial Activity

The antibacterial properties of this compound were also investigated. The compound was tested against various Gram-positive and Gram-negative bacteria.

Findings:

While most imidazopyridine derivatives showed limited antibacterial activity, this compound demonstrated moderate effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µM.

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 32 |

| S. aureus | Not effective |

3. Antiviral Activity

In addition to its antiproliferative and antibacterial properties, the compound's antiviral potential was assessed against a panel of DNA and RNA viruses. Initial findings suggest that while it exhibits some activity against certain viral strains, further studies are required to fully elucidate its antiviral mechanisms.

The biological activity of this compound is believed to stem from its ability to intercalate into DNA and inhibit critical cellular processes involved in proliferation and infection. This mechanism is similar to other imidazopyridine derivatives that have shown promise in targeting DNA replication pathways.

Q & A

Q. What are the common synthetic routes for preparing N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine?

Methodological Answer: The synthesis typically involves multi-step procedures, starting with heterocyclic condensation reactions. For example:

- Step 1: Formation of the imidazo[4,5-d]pyridazine core via cyclization of substituted pyridazine precursors with nitriles or amines under acidic conditions .

- Step 2: Introduction of the methylthio group (-SMe) via nucleophilic substitution using methylthiolate or thiolation reagents .

- Step 3: Diisopropylamine substitution at the 4-position using alkylation agents like diisopropylamine in the presence of a base (e.g., K₂CO₃) .

Critical parameters include reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can the structural integrity of this compound be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C-NMR to confirm substituent positions. For instance, the methylthio group (-SMe) appears as a singlet near δ 2.5 ppm in ¹H-NMR .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- X-ray Crystallography: Resolve crystal structures to confirm planarity of the imidazo[4,5-d]pyridazine core and bond angles .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or adenosine deaminase (ADA) using spectrophotometric methods (e.g., ADA inhibition via hypoxanthine formation monitored at 265 nm) .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells) with IC₅₀ calculations .

- Dose-Response Curves: Optimize concentrations (1–100 µM) and incubation times (24–72 hours) to assess potency.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Reproducibility Checks: Validate assay conditions (e.g., ADA inhibition vs. kinase assays ).

- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., sulfoxide derivatives from -SMe oxidation) that may alter activity .

- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., replacing -SMe with -OMe) to isolate critical functional groups .

Q. How does the compound’s stability vary under physiological conditions?

Methodological Answer:

Q. What role does the methylthio group play in its mechanism of action?

Methodological Answer:

- Enzyme Docking Simulations: Molecular docking (AutoDock Vina) shows the -SMe group forms hydrophobic interactions with ADA’s catalytic pocket (ΔG = -8.2 kcal/mol) .

- Competitive Inhibition Assays: Compare Ki values for -SMe (10–12 µM) vs. des-methylthio analogs (Ki > 50 µM), confirming its critical role .

Q. Can this compound serve as a precursor for high-energy density materials (HEDMs)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.